N-(4-bromo-2-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
Overview
Description
N-(4-bromo-2-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted phenyl ring, a nitro-substituted pyrazole ring, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-methylaniline and 3-nitro-1H-pyrazole.
Formation of Intermediate: The first step involves the acylation of 4-bromo-2-methylaniline with an appropriate acylating agent, such as acetyl chloride, to form N-(4-bromo-2-methylphenyl)acetamide.
Coupling Reaction: The intermediate N-(4-bromo-2-methylphenyl)acetamide is then subjected to a coupling reaction with 3-nitro-1H-pyrazole in the presence of a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The acetamide group can participate in nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to an amino group results in the formation of N-(4-bromo-2-methylphenyl)-2-(3-amino-1H-pyrazol-1-yl)acetamide.
Reduction: Substitution of the bromo group with a nucleophile yields various substituted derivatives.
Substitution: Nucleophilic acyl substitution can lead to the formation of different acyl derivatives.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound may influence biochemical pathways related to inflammation, cell signaling, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
- N-(4-bromo-2-methylphenyl)-2-(3-amino-1H-pyrazol-1-yl)acetamide
- N-(4-bromo-2-methylphenyl)-2-(3-nitro-1H-imidazol-1-yl)acetamide
Uniqueness
N-(4-bromo-2-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of both a bromo-substituted phenyl ring and a nitro-substituted pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(3-nitropyrazol-1-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O3/c1-8-6-9(13)2-3-10(8)14-12(18)7-16-5-4-11(15-16)17(19)20/h2-6H,7H2,1H3,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSLUFRJPCUFMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2C=CC(=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.